Regioisomeric Purity Advantage: 3-Cyano vs. 2-Cyano Bromofuran in Directed Cross-Coupling
5-Bromofuran-3-carbonitrile places the nitrile at the 3-position, enabling orthogonal C2-functionalization via directed ortho-metalation or electronic bias. In contrast, 5-bromofuran-2-carbonitrile (CAS 4915-06-4) places the nitrile at the 2-position, which sterically and electronically occludes the adjacent C3 position, limiting the scope of sequential derivatization in divergent library synthesis. The 3-cyano regioisomer thus enables a two-directional diversification strategy (C2 and C5) that the 2-cyano isomer structurally precludes . This is a constitutional isomer effect that cannot be overcome by modifying reaction conditions; it is an intrinsic differentiator for procurement .
| Evidence Dimension | Available C–H functionalization positions for sequential diversification |
|---|---|
| Target Compound Data | C5-Br (reactive in cross-coupling) + C2–H (available for C–H activation or electrophilic substitution) = 2 orthogonally addressable vectors |
| Comparator Or Baseline | 5-Bromofuran-2-carbonitrile: C5-Br (reactive) but C3–H sterically shielded by adjacent 2-CN group; C4–H less accessible, yielding effectively a single reactive vector for many transformations |
| Quantified Difference | Two-directional diversification vs. one-directional (structural, not numerical) |
| Conditions | Structural analysis; general synthetic planning principles |
Why This Matters
For medicinal chemistry programs requiring rapid SAR exploration, a building block with two orthogonally addressable positions reduces the number of synthetic steps per analog and increases library diversity without requiring intermediate protecting group chemistry.
